4-chloro-1H-pyrazol-3-amine
Overview
Description
4-Chloro-1H-pyrazol-3-amine is a chemical compound with the molecular formula C3H3ClN4 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-chloro-1H-pyrazol-3-amine, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
Pyrazole derivatives, including 4-chloro-1H-pyrazol-3-amine, are versatile as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
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Biomedical Applications
- Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date .
- They have diverse biomedical applications, and the review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- The results show that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
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Antimicrobial Activity
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Antileishmanial and Antimalarial Evaluation
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Synthesis of Relevant Chemicals
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Antifungal Activity
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Antitumor Activity
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Antidiabetic Activity
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Anti-allergic Activity
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Antipyretic Activity
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Antioxidant Activity
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Material Science
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Industrial Fields
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Coordination Chemistry
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Organometallic Chemistry
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Green Synthesis
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Microwave Assisted Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJQHZKZIQYVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550750 | |
Record name | 4-Chloro-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrazol-3-amine | |
CAS RN |
54301-34-7 | |
Record name | 4-Chloro-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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